N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
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Overview
Description
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide typically involves the condensation of 2,3-dichlorobenzaldehyde with 2-(1H-indol-3-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets. For example, as a COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This binding is facilitated by hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide can be compared with other indole derivatives, such as:
Indomethacin: A well-known nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: A similar compound with variations in the substituents on the phenyl ring. The uniqueness of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide lies in its specific substitution pattern, which may confer distinct biological activities and selectivity profiles.
Properties
Molecular Formula |
C17H13Cl2N3O |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C17H13Cl2N3O/c18-14-6-3-4-11(17(14)19)10-21-22-16(23)8-12-9-20-15-7-2-1-5-13(12)15/h1-7,9-10,20H,8H2,(H,22,23)/b21-10+ |
InChI Key |
BNAMMDOEDLBUSN-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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